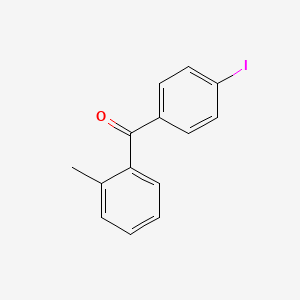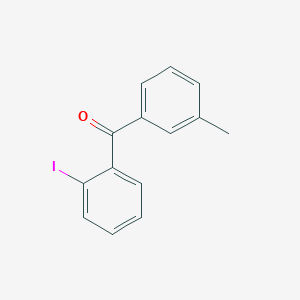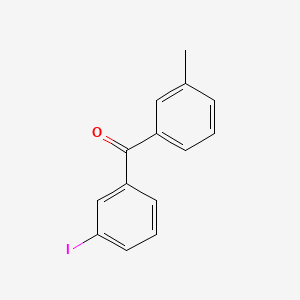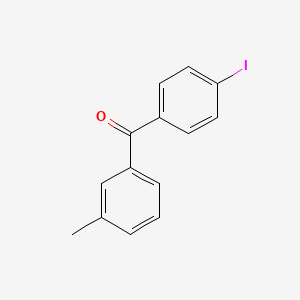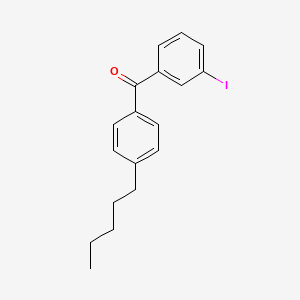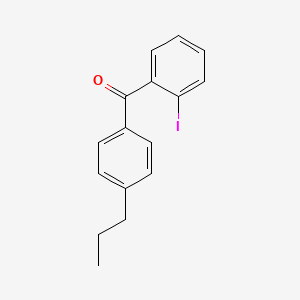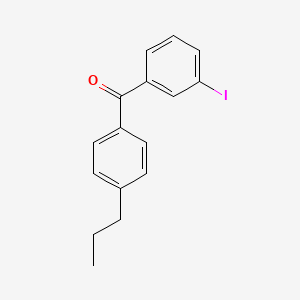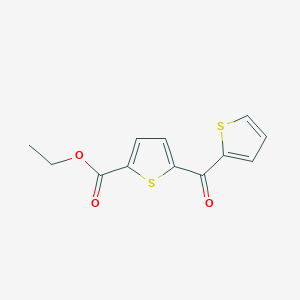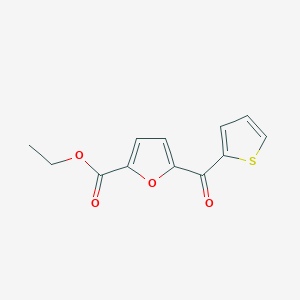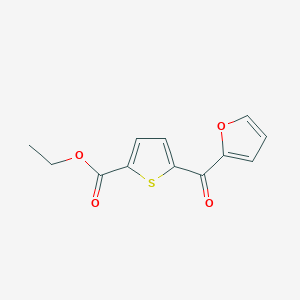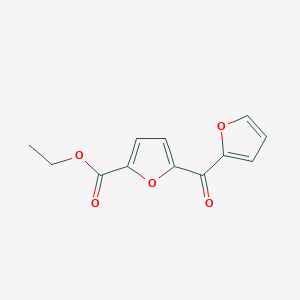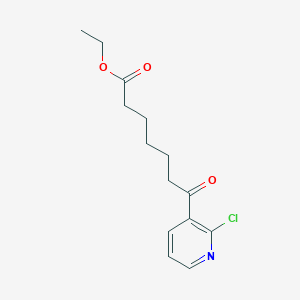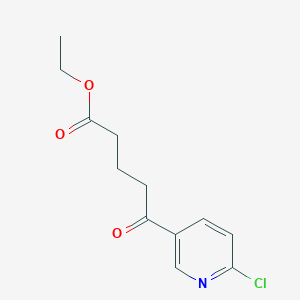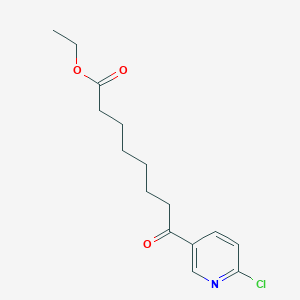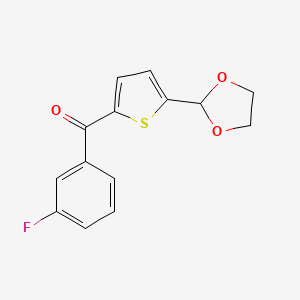
5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene, also known as DFMT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMT belongs to the class of heterocyclic compounds and is structurally similar to other thiophene derivatives.
Aplicaciones Científicas De Investigación
Fluorescence Sensing
5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene, as a thiophene derivative, shares characteristics with other thiophene-based compounds used in fluorescence sensing. Thiophene substituted 1,3,4-oxadiazoles, for example, demonstrate fluorescence quenching in response to aniline, indicating potential applications in chemical sensing (Naik, Khazi, & Malimath, 2018).
Material Science and Pharmaceuticals
Thiophenes, including derivatives like this compound, have been recognized for their broad spectrum of biological activities. They are used in material science and pharmaceuticals, exhibiting properties ranging from antimicrobial to antifungal, and have applications in various fields including thin-film transistors and solar cells (Nagaraju et al., 2018).
Organic Electronics
Thiophene derivatives are key components in organic electronics, particularly in the development of organic field-effect transistors, organic light-emitting transistors (OLETs), and chemical sensors. Their unique properties contribute to advancements in these technologies (Aydoğan et al., 2012).
Biological Activities
Compounds containing thiophene structures, such as this compound, have been studied for their diverse biological activities. These include anticancer, antibacterial, antiviral, and antioxidant properties, making them valuable in medicinal chemistry (Mabkhot et al., 2017).
Electrochemical Applications
Thiophene derivatives are also employed in electrochemical applications, such as in the development of electrochromic devices. Their ability to undergo redox reactions is crucial for applications like display technologies and smart windows (Hu et al., 2019).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNOYKZVHQFHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641929 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-38-1 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

